molecular formula C8H13NO B6609605 3-ethyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866335-98-8

3-ethyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6609605
CAS No.: 2866335-98-8
M. Wt: 139.19 g/mol
InChI Key: CGDLHYUPHMQBSJ-UHFFFAOYSA-N
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Description

3-ethyl-1-azaspiro[3This heterocyclic compound belongs to the azetidone family and typically appears as a colorless or pale-yellow liquid.

Preparation Methods

The synthesis of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves several steps. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure is highly efficient, with yields up to 90% and diastereoselectivity values up to 98:2 . Another approach involves the [2+2] cycloaddition of endocyclic alkenes with Graf isocyanate, followed by the reduction of the resulting β-lactam ring .

Chemical Reactions Analysis

3-ethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidone ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ethyl-1-azaspiro[3.3]heptan-2-one is a valuable scaffold in medicinal chemistry and drug discovery programs. It is used to create bioisosteres of piperidine, which are crucial in the development of new pharmaceuticals . The compound’s unique structure allows for the creation of diverse chemical libraries, making it a significant target for DNA-encoded library technology . Additionally, it has applications in the synthesis of complex molecules for biological studies and industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can mimic the piperidine ring, which is commonly found in many bioactive molecules. This mimicry allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

3-ethyl-1-azaspiro[3.3]heptan-2-one is similar to other azaspiro compounds, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These compounds share a similar spirocyclic structure but differ in the position and nature of their substituents . The unique feature of this compound is the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for creating new analogs with potentially enhanced properties.

Properties

IUPAC Name

3-ethyl-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-6-7(10)9-8(6)4-3-5-8/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLHYUPHMQBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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